

# A Comparative Spectroscopic Guide to 3,5-Dinitrobenzoate Esters

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Ethyl 3,5-dinitrobenzoate

Cat. No.: B1581897

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of a homologous series of alkyl 3,5-dinitrobenzoate esters. These compounds are frequently synthesized as derivatives to aid in the identification and characterization of alcohols. This document summarizes key data from UV-Vis, Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) analyses to facilitate their differentiation and structural elucidation.

## Spectroscopic Data Summary

The following tables provide a comparative summary of the key spectroscopic data for methyl, ethyl, propyl, and butyl 3,5-dinitrobenzoate esters.

Table 1: UV-Vis and IR Spectroscopic Data

Ester	UV-Vis ( $\lambda_{\text{max}}$ , nm)	Molar Absorptiv ity ( $\epsilon$ , L $\text{mol}^{-1}$ $\text{cm}^{-1}$ )	IR (KBr, $\text{cm}^{-1}$ ) C=O Stretch	IR (KBr, $\text{cm}^{-1}$ ) NO <sub>2</sub> Asymmet ric Stretch	IR (KBr, $\text{cm}^{-1}$ ) NO <sub>2</sub> Symmetri c Stretch	IR (KBr, $\text{cm}^{-1}$ ) C-O Stretch
Methyl 3,5- dinitrobenz oate	Not Available	Not Available	~1720	~1545	~1345	~1280
Ethyl 3,5- dinitrobenz oate	Not Available	Not Available	~1725	~1540	~1345	~1275
Propyl 3,5- dinitrobenz oate	Not Available	Not Available	~1725	~1540	~1345	~1275
Butyl 3,5- dinitrobenz oate	Not Available	Not Available	~1728	~1542	~1347	~1278

Table 2: <sup>1</sup>H NMR and <sup>13</sup>C NMR Spectroscopic Data (Solvent: CDCl<sub>3</sub>)

Ester	<sup>1</sup> H NMR (δ, ppm)	<sup>13</sup> C NMR (δ, ppm)
Methyl 3,5-dinitrobenzoate	9.25 (t, 1H, Ar-H), 9.15 (d, 2H, Ar-H), 4.00 (s, 3H, -OCH <sub>3</sub> )	162.5 (C=O), 148.8 (C-NO <sub>2</sub> ), 134.5 (C-CO), 129.8 (CH-Ar), 122.5 (CH-Ar), 53.0 (-OCH <sub>3</sub> )
Ethyl 3,5-dinitrobenzoate	9.24 (t, 1H, Ar-H), 9.15 (d, 2H, Ar-H), 4.50 (q, 2H, -OCH <sub>2</sub> -), 1.45 (t, 3H, -CH <sub>3</sub> )	162.1 (C=O), 148.8 (C-NO <sub>2</sub> ), 134.9 (C-CO), 129.7 (CH-Ar), 122.4 (CH-Ar), 62.5 (-OCH <sub>2</sub> -), 14.2 (-CH <sub>3</sub> )
Propyl 3,5-dinitrobenzoate	9.23 (t, 1H, Ar-H), 9.14 (d, 2H, Ar-H), 4.39 (t, 2H, -OCH <sub>2</sub> -), 1.85 (sext, 2H, -CH <sub>2</sub> -), 1.05 (t, 3H, -CH <sub>3</sub> )	162.2 (C=O), 148.8 (C-NO <sub>2</sub> ), 135.0 (C-CO), 129.6 (CH-Ar), 122.3 (CH-Ar), 68.2 (-OCH <sub>2</sub> -), 22.0 (-CH <sub>2</sub> -), 10.5 (-CH <sub>3</sub> )
Butyl 3,5-dinitrobenzoate	9.23 (t, 1H, Ar-H), 9.14 (d, 2H, Ar-H), 4.43 (t, 2H, -OCH <sub>2</sub> -), 1.80 (quint, 2H, -CH <sub>2</sub> -), 1.50 (sext, 2H, -CH <sub>2</sub> -), 0.99 (t, 3H, -CH <sub>3</sub> )	162.2 (C=O), 148.8 (C-NO <sub>2</sub> ), 135.0 (C-CO), 129.6 (CH-Ar), 122.3 (CH-Ar), 66.4 (-OCH <sub>2</sub> -), 30.6 (-CH <sub>2</sub> -), 19.2 (-CH <sub>2</sub> -), 13.7 (-CH <sub>3</sub> )

Table 3: Mass Spectrometry Data (Electron Ionization)

Ester	Molecular Ion (M <sup>+</sup> , m/z)	Key Fragment Ions (m/z)
Methyl 3,5-dinitrobenzoate	226	195 ([M-OCH <sub>3</sub> ] <sup>+</sup> ), 166, 150, 120, 104, 75
Ethyl 3,5-dinitrobenzoate	240	195 ([M-OC <sub>2</sub> H <sub>5</sub> ] <sup>+</sup> ), 180, 150, 120, 104, 75
Propyl 3,5-dinitrobenzoate	254	195 ([M-OC <sub>3</sub> H <sub>7</sub> ] <sup>+</sup> ), 212, 150, 120, 104, 75
Butyl 3,5-dinitrobenzoate	268	195 ([M-OC <sub>4</sub> H <sub>9</sub> ] <sup>+</sup> ), 212, 150, 120, 104, 75

## Experimental Protocols

Detailed methodologies for the key experiments are provided below.

## Synthesis of 3,5-Dinitrobenzoate Esters

Materials:

- 3,5-Dinitrobenzoyl chloride
- Anhydrous alcohol (methanol, ethanol, propanol, or butanol)
- Pyridine
- Diethyl ether
- 5% Sodium bicarbonate solution
- Saturated sodium chloride solution
- Anhydrous magnesium sulfate

Procedure:

- In a round-bottom flask, dissolve 1.0 g of 3,5-dinitrobenzoyl chloride in 10 mL of anhydrous diethyl ether.
- Add a stoichiometric equivalent of the corresponding anhydrous alcohol.
- Slowly add a 1.2 molar equivalent of pyridine to the mixture with stirring.
- Stir the reaction mixture at room temperature for 1-2 hours.
- Transfer the mixture to a separatory funnel and wash sequentially with 20 mL of water, 20 mL of 5% sodium bicarbonate solution, and 20 mL of saturated sodium chloride solution.
- Dry the organic layer over anhydrous magnesium sulfate.
- Filter and evaporate the solvent under reduced pressure to yield the crude ester.

- Recrystallize the solid product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure 3,5-dinitrobenzoate ester.

## Spectroscopic Analyses

### UV-Vis Spectroscopy:

- Instrument: Double-beam UV-Vis spectrophotometer.
- Solvent: Ethanol.
- Procedure: Prepare a dilute solution of the ester in ethanol. Record the absorption spectrum from 200 to 400 nm against an ethanol blank. The wavelength of maximum absorbance ( $\lambda_{\text{max}}$ ) is determined from the spectrum.

### Infrared (IR) Spectroscopy:

- Instrument: Fourier Transform Infrared (FTIR) spectrometer.
- Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid ester with dry potassium bromide and pressing the mixture into a thin disk.
- Procedure: Record the IR spectrum from 4000 to 400  $\text{cm}^{-1}$ . Identify the characteristic absorption bands for the carbonyl (C=O) and nitro ( $\text{NO}_2$ ) groups.

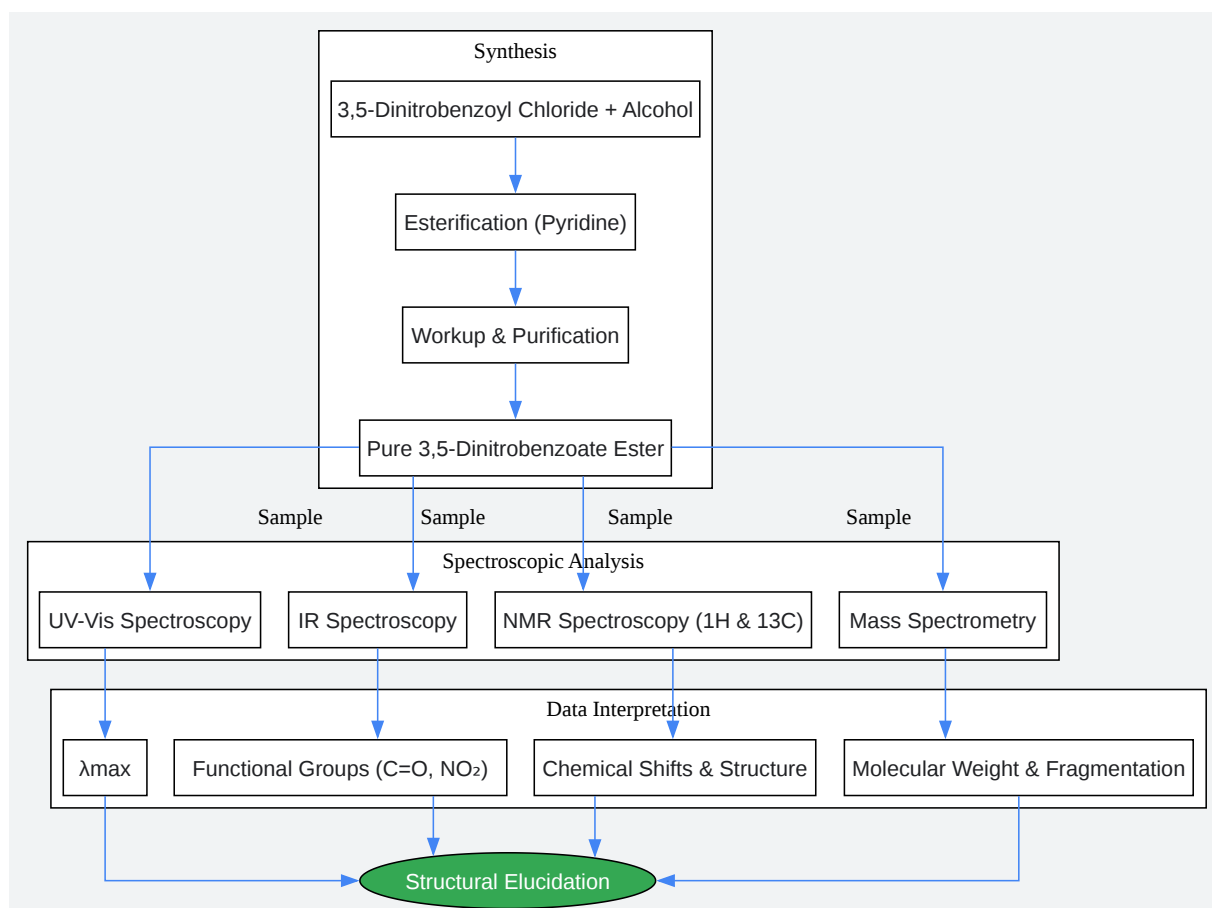
### Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Instrument: 400 MHz NMR spectrometer.
- Solvent: Deuterated chloroform ( $\text{CDCl}_3$ ) with tetramethylsilane (TMS) as an internal standard.
- Procedure: Dissolve approximately 10-20 mg of the ester in 0.7 mL of  $\text{CDCl}_3$ . Record the  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra. Chemical shifts ( $\delta$ ) are reported in parts per million (ppm) relative to TMS.

### Mass Spectrometry (MS):

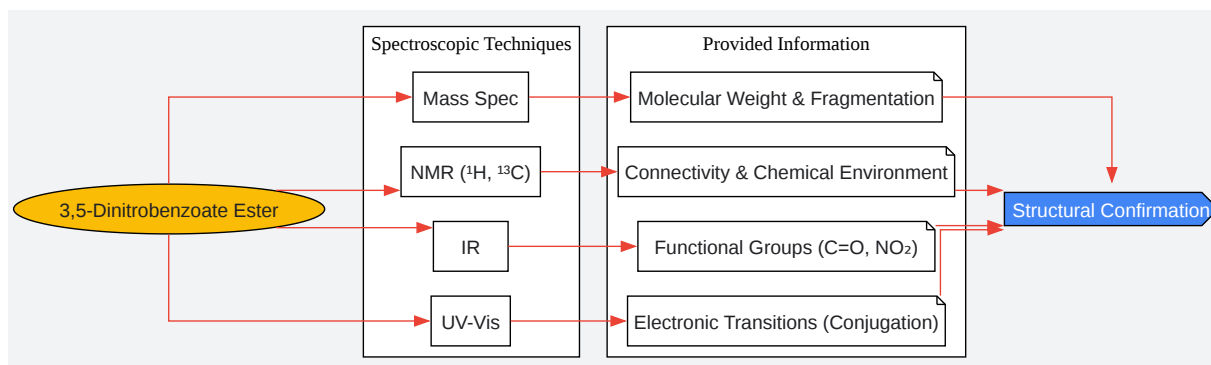
- Instrument: Mass spectrometer with an electron ionization (EI) source.
- Procedure: Introduce a small amount of the sample into the instrument. Obtain the mass spectrum and identify the molecular ion ( $M^+$ ) and major fragment ions. The fragmentation pattern can provide valuable structural information. A characteristic fragment at  $m/z$  195, corresponding to the 3,5-dinitrobenzoyl cation, is commonly observed.<sup>[1]</sup>

## Visualizations



[Click to download full resolution via product page](#)

Caption: Experimental workflow for the synthesis and spectroscopic analysis of 3,5-dinitrobenzoate esters.



[Click to download full resolution via product page](#)

Caption: Complementary information from different spectroscopic methods for structural elucidation.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. NP-MRD: <sup>13</sup>C NMR Spectrum (1D, 100 MHz, CDCl<sub>3</sub>, simulated) (NP0040558) [np-mrd.org]
- To cite this document: BenchChem. [A Comparative Spectroscopic Guide to 3,5-Dinitrobenzoate Esters]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1581897#spectroscopic-comparison-of-3-5-dinitrobenzoate-esters\]](https://www.benchchem.com/product/b1581897#spectroscopic-comparison-of-3-5-dinitrobenzoate-esters)

#### Disclaimer & Data Validity:



The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)